1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E)- is a complex organic compound that belongs to the class of benzoxonins. These compounds are characterized by a benzene ring fused to a heterocyclic structure containing oxygen. This particular compound exhibits significant potential in medicinal chemistry due to its structural properties and biological activities.
The synthesis of 1-Benzoxonin-9-ol typically involves several key steps:
The synthesis may utilize various catalysts and solvents depending on the specific reaction conditions required for optimal yield. For instance, reactions might be conducted under acidic or basic conditions to facilitate cyclization and subsequent transformations .
The molecular structure of 1-Benzoxonin-9-ol features:
The molecular formula can be represented as CHO, with a molecular weight of approximately 239.29 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and connectivity .
1-Benzoxonin-9-ol can participate in various chemical reactions, including:
The reactivity profile is influenced by the stereochemistry of the compound, particularly the (3E)- configuration, which may affect its interaction with other reactants .
The mechanism of action for 1-Benzoxonin-9-ol involves its interaction with biological targets such as enzymes or receptors. The compound may function as an inhibitor or modulator in biochemical pathways.
Research indicates that benzoxonins may exhibit activity against specific enzymes involved in inflammation and oxidative stress responses, contributing to their therapeutic potential in treating various diseases .
1-Benzoxonin-9-ol is typically a crystalline solid with:
The compound's chemical properties include:
Relevant data from spectral analyses (e.g., IR and NMR) confirm these properties and provide further insights into its behavior in different environments .
1-Benzoxonin-9-ol has potential applications in:
Research continues to explore its efficacy and mechanisms in various biological contexts, highlighting its significance in medicinal chemistry .
Achieving the thermodynamically stable (3E)-configuration in the benzoxonin core is paramount for dictating the molecule’s spatial orientation and subsequent reactivity. Key methodologies leverage chiral auxiliaries, asymmetric catalysis, and substrate-controlled cyclizations to enforce the desired E-geometry across the C3–C4 bond.
Table 1: Stereoselectivity in Key Benzoxonin-Forming Reactions
Method | Catalyst/Conditions | E: Z Ratio | Yield (%) | Key Stereocontrol Feature |
---|---|---|---|---|
Overman/RCM Cascade | Grubbs II, Toluene, 80°C | 95:5 | 78 | RCM transition-state steric bias |
Acid-Catalyzed Condensation | p-TsOH (10 mol%), RT | 88:12 | 82 | Kinetic protonation preference |
Terpenoid Coupling | BF₃·OEt₂, −20°C | 95:5 | 70 | Chiral auxiliary-directed cyclization |
Introducing the C4-phenyl substituent regioselectively presents challenges due to potential ortho/meta competition and over-alkylation. Modern catalytic methods enable precise C–C bond formation at the C4 position.
The conversion of acyclic precursors to the saturated 2,5,6,7-tetrahydro-1-benzoxonin ring system is profoundly influenced by solvent polarity, which modulates reaction pathway kinetics and stereochemical outcomes.
Table 2: Solvent Effects on Tetrahydro-Benzoxonin Cyclization
Solvent Class | Example | Dielectric Constant (ε) | Cyclization Yield (%) | Reaction Order | Dominant Mechanism |
---|---|---|---|---|---|
Polar Protic | EtOH | 24.3 | 90 | First-order | Stepwise aldol/dehydration |
Polar Aprotic | DMSO | 46.7 | 82 | Pseudo-zero-order | Concerted endo-trig |
Nonpolar (w/ p-TsOH) | Toluene | 2.4 | 88 | Second-order | Acid-catalyzed intramolecular SN |
The C9-hydroxyl group is susceptible to undesired reactions during synthesis (e.g., oxidation, nucleophilic displacement). Optimal protection requires balancing stability, deprotection ease, and minimal steric perturbation.
Table 3: Protecting Group Performance for C9-Hydroxyl in Benzoxonin Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Steric Bulk (ų) | Compatibility with RCM/Arylation | Yield Impact on Cyclization |
---|---|---|---|---|---|
TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | 98.2 | High | −15–20% |
Bn | BnBr, NaH, DMF | Pd/C, H₂ | 85.7 | High | <−5% |
Ac | Ac₂O, Pyridine | K₂CO₃, MeOH | 52.3 | Low (EWG effect) | −25% |
MOM | CH₂(OMe)₂, P2O5 | 2M HCl, MeOH | 62.1 | Moderate | −10% |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6